molecular formula C20H13FN2O3 B10909046 Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10909046
M. Wt: 348.3 g/mol
InChI Key: NYFIOCCWATXFAS-UHFFFAOYSA-N
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Description

Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves a multi-step process:

    Formation of the Isoxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of hydroxylamine with a β-keto ester under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step requires the use of a fluorinated aromatic compound and a suitable nucleophile.

    Formation of the Pyridine Ring: The pyridine ring is typically formed through a condensation reaction involving an aldehyde and an amine. This step may require the use of a catalyst to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the phenyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the ester group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, and neuroprotective agents.

    Materials Science: The compound’s structural properties make it useful in the design of novel materials with specific electronic and optical characteristics.

    Biological Research: It is used as a tool compound to study the mechanisms of action of various biological pathways, particularly those involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

    Pathways Involved: The compound can modulate the NF-κB signaling pathway, which plays a crucial role in regulating the immune response and inflammation.

Comparison with Similar Compounds

Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      Methyl 6-(4-chlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

      Methyl 6-(4-bromophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate: Similar structure but with a bromine atom instead of fluorine.

  • Uniqueness: : The presence of the fluorine atom in this compound imparts unique electronic properties, enhancing its reactivity and binding affinity to biological targets compared to its chloro and bromo analogs.

Properties

Molecular Formula

C20H13FN2O3

Molecular Weight

348.3 g/mol

IUPAC Name

methyl 6-(4-fluorophenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C20H13FN2O3/c1-25-20(24)15-11-16(12-7-9-14(21)10-8-12)22-19-17(15)18(23-26-19)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

NYFIOCCWATXFAS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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